

Application Notes and Protocols: Laboratory Scale Synthesis of Ethylammonium Sulfate

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Compound of Interest

Compound Name: *Ethyl-ammonium sulfate*

Cat. No.: *B3343170*

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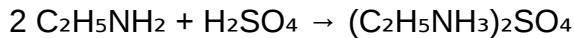
Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylammonium sulfate $[(\text{CH}_3\text{CH}_2\text{NH}_3)_2\text{SO}_4]$ is an organic salt formed from the neutralization reaction between ethylamine and sulfuric acid. It serves as a precursor and intermediate in various chemical syntheses and has applications in the development of novel materials and pharmaceuticals. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of ethylammonium sulfate, including reagent stoichiometry, reaction conditions, purification methods, and characterization data.

Reaction Scheme

The synthesis of ethylammonium sulfate is a classic acid-base neutralization reaction where two equivalents of ethylamine react with one equivalent of sulfuric acid to yield the corresponding salt and water. The reaction is highly exothermic.



Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 0.1 moles of ethylammonium sulfate.

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier Example
Ethylamine (70% in H ₂ O)	Reagent Grade	Sigma-Aldrich
Sulfuric Acid (98%)	Reagent Grade	Fisher Scientific
Ethanol (95%)	Reagent Grade	VWR
Diethyl Ether	Reagent Grade	VWR
Deionized Water	-	-
Beaker (250 mL)	-	-
Erlenmeyer Flask (250 mL)	-	-
Glass Stirring Rod	-	-
Dropping Funnel	-	-
Ice Bath	-	-
Büchner Funnel and Flask	-	-
Filter Paper	-	-
Watch Glass	-	-
pH Indicator Strips	-	-

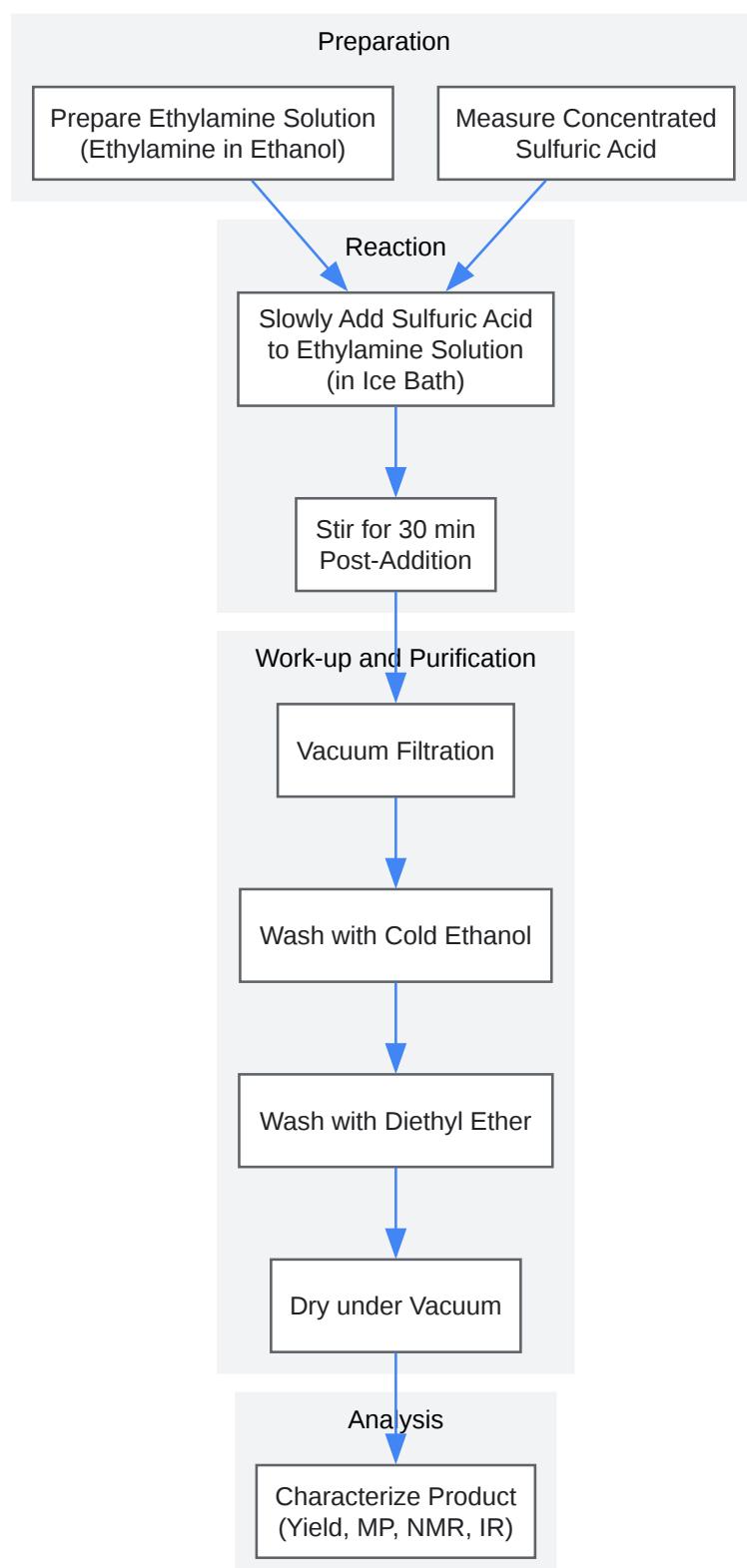
3.2. Equipment

- Magnetic stirrer with stir bar
- Fume hood
- Vacuum filtration apparatus
- Drying oven or desiccator
- Analytical balance

3.3. Synthesis Procedure

- Preparation of Ethylamine Solution: In a 250 mL beaker, place a magnetic stir bar. In a fume hood, add 12.9 g (approximately 14.3 mL) of 70% ethylamine solution in water (0.2 moles of ethylamine). To this, add 50 mL of 95% ethanol.
- Reaction Setup: Place the beaker in an ice bath on top of a magnetic stirrer and begin gentle stirring. Allow the solution to cool to below 10 °C.
- Addition of Sulfuric Acid: In a separate small beaker, carefully measure 5.5 mL of concentrated (98%) sulfuric acid (approximately 10.1 g, 0.1 moles). Caution: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Slowly add the concentrated sulfuric acid dropwise to the stirring ethylamine solution using a dropping funnel over a period of 20-30 minutes. Monitor the temperature of the reaction mixture and ensure it does not rise above 20 °C. The reaction is highly exothermic.
- Precipitation: As the sulfuric acid is added, a white precipitate of ethylammonium sulfate will form.
- Completion of Reaction: After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
- Isolation of Product: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with two portions of cold ethanol (2 x 25 mL) followed by two portions of diethyl ether (2 x 25 mL) to remove any unreacted starting materials and residual water.
- Drying: Transfer the white solid to a pre-weighed watch glass and dry in a vacuum oven at 50-60 °C for 2-4 hours or in a desiccator under vacuum until a constant weight is achieved.
- Characterization: Determine the yield, melting point, and characterize the product using ^1H NMR, ^{13}C NMR, and FTIR spectroscopy.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of ethylammonium sulfate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of ethylammonium sulfate based on the protocol described above.

Parameter	Value
Molecular Formula	$(C_2H_5NH_3)_2SO_4$
Molecular Weight	188.25 g/mol [1]
Theoretical Yield	18.83 g (based on 0.1 mol H_2SO_4)
Appearance	White crystalline solid [2]
Solubility	Soluble in water [2]
Expected Yield	75-85%
Melting Point	Data not readily available

Characterization

6.1. 1H NMR (Proton Nuclear Magnetic Resonance)

- Solvent: D_2O
- Expected Signals:
 - A triplet corresponding to the methyl protons ($-CH_3$) at approximately 1.2-1.4 ppm.
 - A quartet corresponding to the methylene protons ($-CH_2-$) at approximately 3.0-3.2 ppm.
 - A broad singlet for the ammonium protons ($-NH_3^+$), which may be exchanged with D_2O and therefore might not be distinctly visible.

6.2. ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Solvent: D_2O
- Expected Signals:

- A signal for the methyl carbon (-CH₃) at approximately 15-20 ppm.
- A signal for the methylene carbon (-CH₂-) at approximately 40-45 ppm.

6.3. FTIR (Fourier-Transform Infrared) Spectroscopy

- Sample Preparation: KBr pellet or ATR
- Expected Characteristic Peaks:
 - N-H stretching: Broad absorption band in the region of 3100-3300 cm⁻¹.
 - C-H stretching: Sharp peaks around 2800-3000 cm⁻¹.
 - N-H bending: Absorption around 1500-1600 cm⁻¹.
 - S=O stretching (sulfate): Strong, broad absorption band around 1100 cm⁻¹^[3].
 - S-O bending (sulfate): Absorption around 610-620 cm⁻¹^[3].

Safety Precautions

- Ethylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.
- Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate PPE. The dilution of sulfuric acid is exothermic.
- Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby.
- The overall reaction is highly exothermic and requires careful temperature control.

Conclusion

This protocol provides a reliable and straightforward method for the laboratory-scale synthesis of ethylammonium sulfate. The procedure is based on a simple acid-base neutralization and affords the product in good yield and purity after a simple work-up. The provided characterization data will aid researchers in confirming the identity and quality of the synthesized compound.

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